ICA-105574 is a synthetic benzamide derivative that has been identified as a potent and efficacious activator of the human ether-à-go-go-related gene 1 (hERG1) potassium channel. [, ] This compound represents a novel class of hERG1 activators with potential applications in the treatment of Long QT syndrome (LQTS). [, ]
ICA-105574 primarily acts by removing hERG1 channel inactivation. [] This means it prevents the channel from entering an inactive state, thereby prolonging its opening and increasing potassium ion flow. This effect is achieved by shifting the voltage-dependence of inactivation towards more positive potentials. [] Research suggests that ICA-105574 binds to a specific site within the pore module of the hERG1 channel, located between two adjacent subunits of the homotetrameric channel. [] This binding interaction is believed to stabilize the channel in its open state, thereby attenuating inactivation. [] Further investigation has revealed that ICA-105574 exhibits mixed agonist activity, meaning it can both activate and inhibit hERG1 channels depending on the specific mutations present in the channel. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: